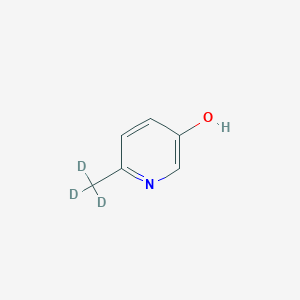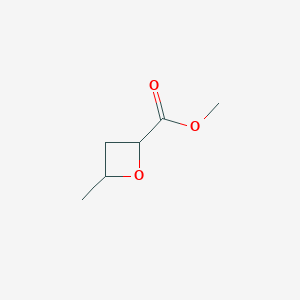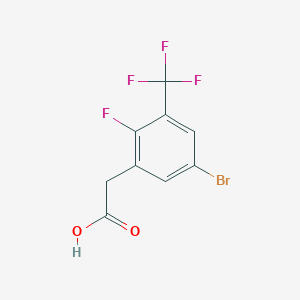
Cytidine, cytidylyl-(3'(R)5')-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, cytidylyl-(3’®5’)-, also known as cytidylyl-(3’->5’)-cytidine, is a nucleotide compound that plays a crucial role in various biological processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions of the ribose sugars. This compound is significant in the study of nucleic acids and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidine, cytidylyl-(3’®5’)- involves the formation of a phosphodiester bond between two cytidine molecules. This can be achieved through chemical or enzymatic methods. One common approach is the use of phosphoramidite chemistry, where protected cytidine derivatives are coupled using a phosphoramidite reagent, followed by oxidation to form the phosphodiester bond . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
Industrial production of cytidine, cytidylyl-(3’®5’)- often involves large-scale enzymatic synthesis. Enzymes such as nucleotidyl transferases can catalyze the formation of the phosphodiester bond between cytidine molecules under mild conditions. This method is preferred for its specificity and efficiency, reducing the need for extensive purification steps .
化学反应分析
Types of Reactions
Cytidine, cytidylyl-(3’®5’)- can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual cytidine molecules.
Oxidation and Reduction: The nucleobase cytosine can undergo oxidation and reduction reactions, although these are less common in the context of the intact nucleotide.
Substitution: The hydroxyl groups on the ribose sugars can participate in substitution reactions, leading to the formation of modified nucleotides.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Chemical oxidizing agents like potassium permanganate or enzymatic oxidation using oxidases.
Substitution: Chemical reagents such as alkylating agents or acylating agents under mild conditions.
Major Products Formed
Hydrolysis: Cytidine monophosphate and free cytidine.
Oxidation: Oxidized cytidine derivatives.
Substitution: Modified cytidine nucleotides with various functional groups.
科学研究应用
Cytidine, cytidylyl-(3’®5’)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in RNA structure and function, as well as its involvement in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics
作用机制
The mechanism of action of cytidine, cytidylyl-(3’®5’)- involves its incorporation into RNA molecules, where it participates in the formation of the RNA backbone through phosphodiester linkages. It can also act as a substrate for various enzymes, including nucleotidyl transferases and kinases, which modify its structure and function. The molecular targets and pathways involved include RNA polymerases, ribonucleases, and signaling pathways related to nucleotide metabolism .
相似化合物的比较
Similar Compounds
Cytidine monophosphate (CMP): A nucleotide with a single cytidine molecule and a phosphate group.
Cytidine diphosphate (CDP): Contains two phosphate groups linked to a cytidine molecule.
Cytidine triphosphate (CTP): Contains three phosphate groups linked to a cytidine molecule.
Cytidine 3’,5’-cyclic monophosphate (cCMP): A cyclic nucleotide with a phosphodiester bond between the 3’ and 5’ positions of the ribose
Uniqueness
Cytidine, cytidylyl-(3’®5’)- is unique due to its structure, consisting of two cytidine molecules linked by a phosphodiester bond. This dimeric structure imparts distinct properties and functions compared to monomeric nucleotides like CMP, CDP, and CTP. Its ability to form stable duplexes and participate in specific biochemical reactions makes it valuable in various research applications .
属性
分子式 |
C18H24N6O12P- |
|---|---|
分子量 |
547.4 g/mol |
IUPAC 名称 |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P/c19-8-1-3-23(16(29)21-8)14-11(27)10(26)7(34-14)5-18(6-25)13(36-37(31,32)33)12(28)15(35-18)24-4-2-9(20)22-17(24)30/h1-4,7,10-15,25-28H,5-6H2,(H2,19,21,29)(H2,20,22,30)(H2,31,32,33)/p-1 |
InChI 键 |
VJEBWUJTQMNLNC-UHFFFAOYSA-M |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CC3(C(C(C(O3)N4C=CC(=NC4=O)N)O)OP(=O)(O)[O-])CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





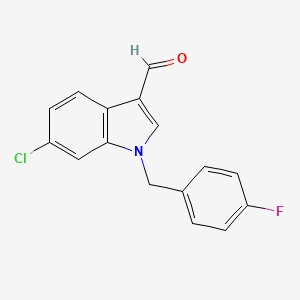

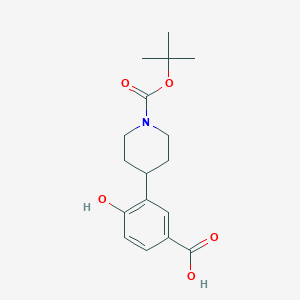
![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
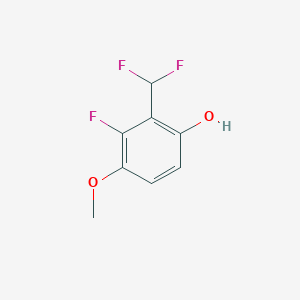
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
